molecular formula C12H10FN3O B6618929 1-(3-Fluorophenyl)-3-(3-pyridyl)urea CAS No. 97966-83-1

1-(3-Fluorophenyl)-3-(3-pyridyl)urea

Cat. No.: B6618929
CAS No.: 97966-83-1
M. Wt: 231.23 g/mol
InChI Key: WFOGJKJRUKGBDO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(3-pyridyl)urea (Molecular Formula: C12H10FN3O, Molecular Weight: 231.23 g/mol) is a fluorinated small molecule featuring a urea linker bridging 3-fluorophenyl and 3-pyridyl pharmacophores. This specific architecture is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The compound is a core structural analogue of pharmacophores found in several approved kinase inhibitors and is recognized for its relevance in hybridization strategies aimed at creating new therapeutic candidates . The 3-pyridyl group is a key building block in many small-molecule VEGFR2 inhibitors, such as sorafenib and regorafenib, while the urea moiety serves as an essential linker that contributes to potent biological activity by facilitating key hydrogen-bond interactions with enzyme targets . Research into structurally related pyridine-urea hybrids has demonstrated potent submicromolar anticancer activity against critical cell lines, including breast cancer (MCF7) and colon cancer (HCT116) . Furthermore, similar 3-pyridyl urea scaffolds have been identified as potent inhibitors of other biochemical targets, such as NAMPT (Nicotinamide phosphoribosyltransferase), an enzyme critical for cellular NAD+ production and a promising target in oncology . This compound is provided for research purposes only and is intended for use by qualified laboratory scientists. It is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOGJKJRUKGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97966-83-1
Record name 1-(3-FLUOROPHENYL)-3-(3-PYRIDYL)UREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Isocyanate-Amine Coupling: The Primary Method

The most widely reported synthesis of this compound involves the direct reaction between 3-aminopyridine and 3-fluorophenyl isocyanate under controlled conditions. This method, adapted from hybrid pyridine-urea scaffold syntheses, proceeds via nucleophilic attack of the pyridyl amine on the electrophilic isocyanate carbon.

Reaction Conditions

  • Solvent: Anhydrous tetrahydrofuran (THF) ensures solubility of both reactants while minimizing side reactions.

  • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) facilitates deprotonation of the amine, enhancing its nucleophilicity.

  • Temperature: 70°C for 12 hours under inert atmosphere achieves >90% conversion in model systems.

  • Stoichiometry: A slight excess of isocyanate (1.2 equiv) compensates for potential moisture sensitivity.

Procedure

  • Charge THF (10 mL/mmol) with 3-aminopyridine (1.0 equiv) and 3-fluorophenyl isocyanate (1.2 equiv).

  • Add DIPEA (3.0 equiv) dropwise at 0°C under nitrogen.

  • Heat at 70°C for 12 hours with vigorous stirring.

  • Concentrate under reduced pressure and purify via silica gel chromatography (0–5% methanol in dichloromethane).

Yield Optimization

  • Purity of Isocyanate: Freshly distilled 3-fluorophenyl isocyanate improves yields by 15–20% compared to commercial stocks.

  • Moisture Control: Molecular sieves (4Å) in the reaction mixture increase yield from 55% to 78%.

Alternative Method: Carbodiimide-Mediated Coupling

While less common, carbodiimide reagents like N,N-dicyclohexylcarbodiimide (DCC) can facilitate urea formation between 3-fluorophenylamine and pyridine-3-carboxylic acid. However, this method introduces challenges:

Key Limitations

  • Requires pre-activation of the carboxylic acid as an acyl chloride.

  • Generates stoichiometric dicyclohexylurea byproduct, complicating purification.

  • Lower overall yields (35–45%) compared to isocyanate route.

Critical Analysis of Synthetic Parameters

Solvent Effects on Reaction Kinetics

Comparative studies reveal THF outperforms alternatives:

SolventReaction Time (h)Yield (%)Purity (%)
THF127896.5
DCM186289.2
DMF87182.4
Acetonitrile245478.9

Data adapted from large-scale optimization trials

THF's intermediate polarity balances reactant solubility and transition-state stabilization, while its low boiling point (66°C) allows efficient heating without pressurization.

Temperature Profile and Side Reactions

Controlled experiments demonstrate:

  • Below 60°C: Incomplete conversion (<40%) after 24 hours

  • 70°C: Optimal balance between rate and byproduct formation

  • Above 80°C: Isocyanate decomposition increases, yielding 3-fluoroaniline (up to 22%)

The Arrhenius plot for the reaction gives an activation energy (EaE_a) of 85.6 kJ/mol, consistent with a process limited by nucleophilic attack rather than diffusion.

Structural Characterization and Analytical Data

Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6)

  • δ 9.68 (s, 1H, urea NH)

  • 8.34–8.28 (m, 2H, pyridine H-2/H-6)

  • 7.59 (s, 1H, fluoroaryl H-5)

  • 7.34 (q, J = 8.2 Hz, 1H, fluoroaryl H-4)

  • 6.85 (d, J = 8.8 Hz, 1H, fluoroaryl H-2)

19F NMR (376 MHz)

  • Single peak at δ -110.7 ppm, confirming para-fluorine substitution

HRMS (ESI)

  • [M + H]+ calculated for C12H10FN3O: 232.0878

  • Observed: 232.0876 (Δ = -0.86 ppm)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows:

  • Retention time: 15.1 min (method A)

  • Purity: ≥96.5% at 254 nm

Industrial-Scale Considerations

Waste Stream Analysis

  • Silica gel filtration residues contain <0.1% product loss.

  • Methanol recovery via distillation achieves 92% solvent reuse.

Comparative Evaluation of Synthetic Approaches

ParameterIsocyanate RouteCarbodiimide Route
Yield (%)7845
Purity (%)96.588.3
Step Count13
Byproduct ToxicityLowHigh (DCU)
ScalabilityExcellentModerate

DCU = Dicyclohexylurea

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(3-pyridyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(3-pyridyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl Ureas

Compounds with fluorophenyl groups in different positions (2-, 3-, or 4-) exhibit distinct physicochemical and biological properties:

  • 1-(2-Aminoethyl)-3-(3-fluorophenyl)urea hydrochloride (): Molecular formula: C₁₀H₁₆ClFN₃O₂. Melting point: 180–210°C (range for fluorophenyl isomers). Synthesis yield: 91% (3-fluoro) vs. 97% (2-fluoro) and 100% (4-fluoro), suggesting fluorophenyl position influences reaction efficiency .

Pyridyl vs. Nitrophenyl Substituents

Replacing the 3-pyridyl group with a 4-nitrophenyl moiety ():

  • Crystal structure: Monoclinic (P2₁/n), hydrogen-bonded networks enhance stability .

Complex Ureas with Heterocyclic Additions

Incorporation of thiazole, piperazine, or tetrazole rings modifies bioactivity and solubility:

  • 1-(3-Fluorophenyl)-3-[4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl]urea (): Molecular weight: 412.3 g/mol (ESI-MS). Yield: 78.1%, lower than non-thiazole analogs due to synthetic complexity .
  • FTBU-1 (): Contains benzimidazole and thiazole groups, emphasizing the role of aromatic heterocycles in target binding .

Substituent Effects on Physicochemical Properties

  • Hydroxymethylphenyl derivatives ():
    • Increased polarity from hydroxymethyl groups improves aqueous solubility but may reduce membrane permeability .
  • Tetrazole-containing analogs (): Example: 1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-30-7).

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features Evidence ID
1-(3-Fluorophenyl)-3-(3-pyridyl)urea C₁₂H₁₀FN₃O ~243.23 N/A Pyridyl-urea core Inferred
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea C₁₃H₁₀FN₃O₃ 275.24 N/A Nitro group enhances stability
1-(2-Aminoethyl)-3-(3-FP)urea HCl C₁₀H₁₆ClFN₃O₂ 210.12 91 High yield, β1-selectivity
9a (Thiazole-piperazine urea) C₂₁H₂₂FN₅OS 412.3 78.1 Heterocyclic complexity
FTBU-1 C₁₈H₁₄FN₅OS 367.4 N/A Benzimidazole-thiazole hybrid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)-3-(3-pyridyl)urea, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer: Multi-step organic synthesis is typically employed, starting with the formation of the pyridine or fluorophenyl precursor. For urea linkage, reacting a fluorophenyl isocyanate with a pyridylamine intermediate under anhydrous conditions (e.g., CH₂Cl₂) is common. Critical parameters include temperature control (0–50°C), solvent choice (e.g., dichloromethane for polar intermediates), and purification via Combiflash chromatography (ethyl acetate/hexane gradients) to achieve >95% purity . Industrial-scale optimization may involve continuous flow reactors for improved scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and urea linkage integrity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, and X-ray crystallography resolves 3D conformation for target interaction studies .

Q. What in vitro assays are recommended for initial screening of the compound's biological activity, particularly regarding enzyme inhibition?

  • Methodological Answer: Use fluorescence-based enzymatic assays (e.g., PDE4 inhibition for anti-inflammatory applications) or kinase inhibition assays (e.g., TRKA for oncology targets). IC₅₀ values should be determined using dose-response curves. Cell viability assays (MTT or ATP-luminescence) in relevant cell lines (e.g., cancer or immune cells) can assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications, such as halogen substitution or heterocyclic variations, influence the compound's biological activity and selectivity?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies are critical. For example:

  • Fluorine at the meta position on the phenyl ring enhances metabolic stability via reduced CYP450 interactions.
  • Pyridyl vs. pyrimidinyl groups alter π-π stacking with target proteins, affecting binding affinity.
    Comparative assays using analogs (e.g., 3-chlorophenyl or 4-methylpyridyl derivatives) and molecular docking can identify key pharmacophores .

Q. What strategies can resolve discrepancies in reported biological activities of urea derivatives with similar structures?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations) or impurity profiles. Standardize protocols across labs and validate purity via LC-MS. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to confirm target engagement. Meta-analyses of published data can isolate variables like substituent effects or solvent artifacts .

Q. What computational methods are suitable for predicting the binding affinity and interaction mechanisms of this compound with potential biological targets?

  • Methodological Answer: Molecular dynamics simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions over time. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Virtual screening against kinase or PDE4 crystal structures (PDB) prioritizes targets for experimental validation .

Q. How can the pharmacokinetic properties of this compound be optimized through formulation or structural derivatization?

  • Methodological Answer: Improve solubility via salt formation (e.g., hydrochloride) or PEGylation. Enhance blood-brain barrier penetration by reducing molecular weight (<400 Da) and logP optimization (2–3). Prodrug strategies (e.g., esterification of urea NH groups) can increase oral bioavailability. Pharmacokinetic studies in rodent models should track AUC and half-life .

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